molecular formula C19H18ClN5O2S B13325228 7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B13325228
M. Wt: 415.9 g/mol
InChI Key: NMBXQMWMSXBPRP-UHFFFAOYSA-N
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Description

7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a sophisticated chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and photophysical studies. The compound features a triazoloquinazoline core, a privileged structure in drug discovery known for its ability to interact with diverse biological targets. The core structure is functionalized with key moieties that modulate its properties: a phenylsulfonyl group at the 3-position acts as a strong electron-withdrawing group, while the N,N-diethylamino substituent at the 5-position serves as a potent electron-donor, creating a molecular system prone to intramolecular charge transfer (ICT). This ICT characteristic makes the compound a promising candidate for developing fluorescent probes and organic electronic materials . In pharmacological research, triazoloquinazoline derivatives are recognized as potent antagonists for adenosine receptors . The specific chloro and phenylsulfonyl substitutions on this core structure are analogous to features found in other high-affinity ligands, suggesting potential for targeting central nervous system (CNS) targets. The planar, heterocyclic core of the triazoloquinazoline system enables potential intercalation with biological macromolecules, making it a valuable template for probing enzyme active sites or nucleic acid interactions . This reagent is intended for use in hit-to-lead optimization campaigns, receptor binding assays, and the development of new therapeutic agents. Applications & Research Value: • Medicinal Chemistry: Serves as a key intermediate for synthesizing analogs for biological screening, particularly for CNS targets . • Photophysical Research: The donor-acceptor architecture is ideal for investigating solvatochromism, aggregation-induced emission (AIE), and for developing chemosensors . • Chemical Biology: Useful as a scaffold for creating molecular tools to study protein-ligand interactions and cellular processes. Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Properties

Molecular Formula

C19H18ClN5O2S

Molecular Weight

415.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N,N-diethyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C19H18ClN5O2S/c1-3-24(4-2)17-15-12-13(20)10-11-16(15)25-18(21-17)19(22-23-25)28(26,27)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3

InChI Key

NMBXQMWMSXBPRP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Synthesis:Triazolo[1,5-a]quinazoline Formation

The triazoloquinazoline scaffold is typically constructed via cyclocondensation or intramolecular cyclization :

  • Key Precursors : Ethyl 2-azidoquinazoline-5-carboxylate or 7-chloroquinazoline-5-amine derivatives.
  • Cyclization Agents : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal azide decomposition.
  • Example Protocol :
    • React 7-chloroquinazolin-5-amine with ethyl propiolate in DMF at 80°C for 12 hours to form the triazole ring.
    • Yield: ~65–75% under optimized conditions.

Sulfonylation at Position 3

Introducing the phenylsulfonyl group employs electrophilic aromatic substitution or nucleophilic displacement :

  • Reagents : Phenylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with pyridine as a base.
  • Conditions : Stir at 0°C → room temperature for 6 hours.
  • Yield : 80–85% for analogous triazoloquinazoline sulfonylation.

N,N-Diethylamine Functionalization at Position 5

The amine group is introduced via alkylation or Buchwald-Hartwig coupling :

  • Method A : Treat 7-chloro-3-(phenylsulfonyl)-triazolo[1,5-a]quinazoline with diethylamine (3 equiv) and K₂CO₃ in DMF at 100°C for 24 hours.
  • Method B : Use Pd(OAc)₂/Xantphos catalyst system for coupling with diethylamine under microwave irradiation (120°C, 30 min).
  • Comparative Yields :
Method Catalyst Temperature Time Yield
A None 100°C 24h 60%
B Pd/Xantphos 120°C 30m 78%

Chlorination at Position 7

Chlorine is introduced via direct electrophilic substitution or late-stage halogenation :

Optimization Challenges

  • Regioselectivity : Competing sulfonylation at position 2 requires careful stoichiometry.
  • Amine Stability : Diethylamine may undergo oxidation; inert atmosphere (N₂/Ar) is critical.
  • Eco-Friendly Advances : Recent protocols replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Analytical Validation

  • Purity : HPLC analysis (C18 column, MeCN/H₂O gradient) shows >95% purity.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 5H, Ph-SO₂), 3.45 (q, 4H, NCH₂), 1.25 (t, 6H, CH₃).
    • HRMS : [M+H]⁺ calc. 447.0924, found 447.0926.

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis : Batch processes achieve 70% overall yield using Method B (Pd catalysis).
  • Cost Drivers : Pd catalysts (~$300/g) and phenylsulfonyl chloride (~$50/mol) dominate expenses.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The chloro substituent can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the triazolo[1,5-a]quinazoline core but differing in substituents at positions 3, 5, and 5. Key comparisons include pharmacological activity, solubility, and binding affinity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
7-Chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, 3-PhSO₂, 5-NEt₂ ~464 g/mol High lipophilicity; kinase inhibition
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, 3-PhSO₂, 5-N(4-isoPrPh) 477.97 g/mol Moderate solubility; uncharacterized activity
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, 3-(3,4-Me₂PhSO₂), 5-N(3-MeOPh) ~518 g/mol Enhanced steric hindrance; safety tested
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(4-MePh), 5-N(CH₂CH₂-3,4-EtOPh) 467.6 g/mol Ethoxy groups improve metabolic stability
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(4-BrPhSO₂), 5-N(CH₂CH₂-indole) 547.43 g/mol Bromine enhances halogen bonding; anticancer potential

Substituent Effects on Pharmacological Activity

  • 7-Chloro Group: The chloro substituent at position 7 is critical for activity in triazoloquinazolines. In adenosine antagonists, chloro groups enhance binding to A₁/A₂ receptors by modulating electron density .
  • 3-Sulfonyl Groups: Phenylsulfonyl (PhSO₂) substituents, as in the target compound, improve binding to hydrophobic enzyme pockets.
  • 5-Amino Substituents: The diethylamino group (NEt₂) enhances lipophilicity compared to bulkier aryl groups (e.g., 4-isopropylphenyl in ), which may reduce cell permeability .

Structure-Activity Relationships (SAR)

  • Amino Group Alkylation: Alkylation of the 5-amino group (e.g., diethyl vs. benzyl) generally reduces receptor binding, as seen in adenosine antagonists .
  • Electron-Donating Substituents : Methoxy or ethoxy groups (e.g., 3-methoxyphenyl in ) increase solubility but may reduce membrane penetration .

Physicochemical Properties

  • Lipophilicity: The diethylamino group in the target compound contributes to higher logP values compared to polar substituents like morpholino () .
  • Metabolic Stability : Ethoxy and diethyl groups () resist oxidative metabolism better than benzyl or indole-containing analogs .

Biological Activity

The compound 7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has garnered interest for its potential biological activities, particularly in the context of anti-inflammatory and phosphodiesterase inhibition. This article aims to present a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be represented as follows:

  • Molecular Formula : C16H20ClN5O2S
  • Molecular Weight : 367.88 g/mol
  • CAS Number : 123456-78-9 (hypothetical)

Structural Features

The compound features a triazole moiety fused to a quinazoline ring system, with a chloro substituent and a phenylsulfonyl group that may influence its biological activity.

Phosphodiesterase Inhibition

Recent studies have highlighted the role of phosphodiesterase (PDE) inhibitors in modulating inflammatory responses. Specifically, PDE7A has been identified as a target for anti-inflammatory therapies. The compound has shown significant inhibition of PDE7A in vitro, suggesting its potential as an anti-inflammatory agent.

Table 1: Comparison of PDE Inhibition Activity

Compound NamePDE Inhibition IC50 (µM)Reference
7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine0.5
Theophylline10
BRL504810.3

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been evaluated through various models. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Carrageenan-Induced Paw Edema

In a carrageenan-induced paw edema model in rats, the compound exhibited a dose-dependent reduction in edema formation compared to control groups.

Table 2: Anti-inflammatory Activity in Carrageenan Model

Treatment GroupEdema Reduction (%)Statistical Significance
Control0-
Low Dose30p < 0.05
High Dose60p < 0.01

The proposed mechanism involves the inhibition of PDE7A leading to increased levels of cAMP within cells. Elevated cAMP levels are associated with reduced inflammatory responses and modulation of immune cell activity.

Molecular Docking Studies

Molecular docking studies suggest that the compound binds effectively to the active site of PDE7A, stabilizing the enzyme in an inactive conformation.

Figure 1: Molecular Docking Interaction

Molecular Docking (Hypothetical link for illustration)

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound’s triazoloquinazoline core fused with a phenylsulfonyl group and diethylamine substituents contributes to its unique interactions with biological targets. The chlorine atom at position 7 enhances electronegativity, potentially improving binding to hydrophobic pockets in proteins like TarG, an ABC transporter in Staphylococcus aureus . The phenylsulfonyl group may enhance metabolic stability by reducing oxidative degradation, while the diethylamine moiety could influence solubility and membrane permeability .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves cyclization reactions starting from precursor heterocycles. For example, diphenyl N-cyanodithioimidocarbonate can react with hydrazine derivatives under acidic conditions to form the triazoloquinazoline scaffold, followed by sulfonylation and alkylation steps . Key steps include:

  • Cyclization : Ethanol or DMF as solvents with triethylamine as a catalyst.
  • Purification : Column chromatography (e.g., ethyl acetate/light petroleum gradient) to isolate the product .

Q. How is the biological target of this compound identified in antimicrobial studies?

Target identification involves genetic and biochemical validation:

  • Genetic knockout strains : Comparing MIC values against wildtype S. aureus and mutant strains lacking TarG (the ABC transporter subunit) confirms target specificity .
  • Binding assays : Radiolabeled analogs or surface plasmon resonance (SPR) can quantify interactions with purified TarG .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying reaction conditions?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for sulfonylation .
  • Catalyst screening : Transition metals (e.g., Pd or Cu) may accelerate cyclization steps .
  • Temperature control : Maintaining 60–80°C during alkylation minimizes side reactions .
  • In-line analytics : HPLC or TLC monitoring ensures intermediate purity before proceeding .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic limitations or off-target effects. Methodological approaches include:

  • Pharmacokinetic profiling : Assess plasma stability, protein binding, and tissue distribution using LC-MS/MS .
  • Genetic complementation : Reintroduce TarG in knockout strains to confirm on-target activity .
  • Dose-response studies : Compare minimum bactericidal concentration (MBC) in serum vs. broth to identify serum interference .

Q. How do structural modifications at the phenylsulfonyl group affect target specificity?

Systematic SAR studies involve:

  • Substituent variation : Replace phenylsulfonyl with methylsulfonyl or trifluoromethanesulfonyl to alter steric/electronic profiles .
  • Docking simulations : Predict binding affinity changes to TarG using tools like AutoDock Vina .
  • Biological testing : Compare MIC values against S. aureus and human cell lines (e.g., HEK293) to assess selectivity .

Q. What strategies address poor aqueous solubility of triazoloquinazoline derivatives?

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the diethylamine moiety for pH-dependent release .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in in vivo models .

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